molecular formula C12H10O3 B14709294 3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one CAS No. 23891-02-3

3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one

Cat. No.: B14709294
CAS No.: 23891-02-3
M. Wt: 202.21 g/mol
InChI Key: GUPGWPVIBBPARD-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)-, also known as 3-(2-propen-1-yloxy)-2H-1-benzopyran-2-one, is a derivative of coumarin. Coumarins are a class of organic compounds known for their fragrant properties and are widely used in perfumes and flavorings. This particular compound has a molecular formula of C12H10O3 and a molecular weight of 202.21 .

Preparation Methods

The synthesis of 2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)- can be achieved through various methods. One common synthetic route involves the reaction of 2H-1-benzopyran-2-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)- undergoes several types of chemical reactions, including:

Scientific Research Applications

2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)- has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)- involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors. The compound’s anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)- can be compared with other coumarin derivatives such as:

Each of these compounds has unique properties and applications, with 2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)- standing out for its potential biological activities and industrial applications.

Properties

CAS No.

23891-02-3

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

3-prop-2-enoxychromen-2-one

InChI

InChI=1S/C12H10O3/c1-2-7-14-11-8-9-5-3-4-6-10(9)15-12(11)13/h2-6,8H,1,7H2

InChI Key

GUPGWPVIBBPARD-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

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